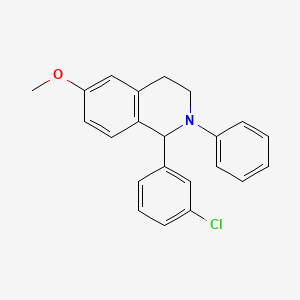
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group at the third position and a carboxyethyl group at the first position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide typically involves the reaction of nicotinamide with bromoacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and purification systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridinium oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various pyridinium-based compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying nicotinamide adenine dinucleotide (NAD+) analogs.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of ionic liquids and liquid crystals for advanced material applications.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include redox reactions and interactions with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium
Comparison:
- Structural Differences: While 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide has a carboxyethyl group, similar compounds may have different substituents such as carboxybenzyl or nitrobenzyl groups.
- Unique Features: The presence of the carboxyethyl group in this compound imparts unique chemical properties, making it suitable for specific applications in enzyme inhibition and material science.
Propiedades
Número CAS |
109822-09-5 |
|---|---|
Fórmula molecular |
C9H11BrN2O3 |
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(3-carbamoylpyridin-1-ium-1-yl)propanoic acid;bromide |
InChI |
InChI=1S/C9H10N2O3.BrH/c10-9(14)7-2-1-4-11(6-7)5-3-8(12)13;/h1-2,4,6H,3,5H2,(H2-,10,12,13,14);1H |
Clave InChI |
VFOLBDYRRVXNQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)CCC(=O)O)C(=O)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
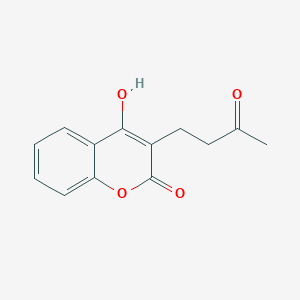


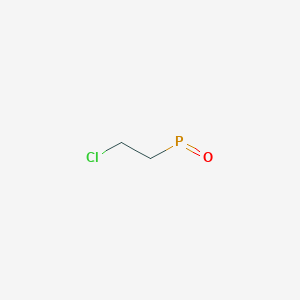
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
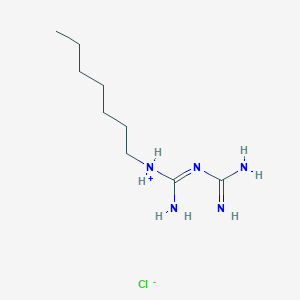
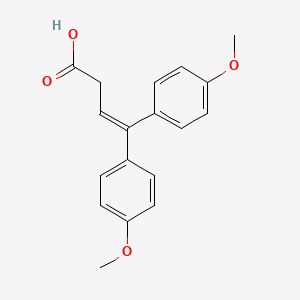
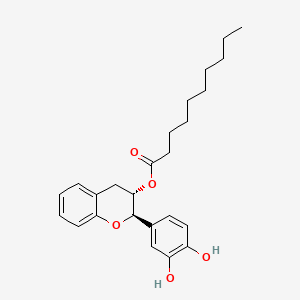
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
